5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, materials science, and biochemistry. This compound is commonly referred to as FPVO, and it is a member of the oxadiazole family of compounds.
Mechanism of Action
The mechanism of action of FPVO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, FPVO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, FPVO has been shown to inhibit the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPVO are dependent on the specific application and concentration used. In cancer cells, FPVO has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In bacteria and fungi, FPVO has been shown to disrupt cell membrane integrity, leading to cell death. In biochemistry, FPVO has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPVO is its potent activity against cancer cells and bacteria/fungi, making it a potential candidate for the development of new drugs and antibiotics. Additionally, FPVO has been shown to have good stability and solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of FPVO is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Future Directions
There are several future directions for research on FPVO. One area of interest is the development of new drugs and antibiotics based on the structure of FPVO. Additionally, further studies are needed to fully understand the mechanism of action of FPVO and its potential use in various applications, such as materials science and biochemistry. Finally, the synthesis of FPVO could be optimized to improve the yield and purity of the product, making it easier to work with in large-scale experiments.
Scientific Research Applications
FPVO has been studied extensively for its potential use in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, FPVO has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, FPVO has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In materials science, FPVO has been used as a building block for the synthesis of new materials, such as polymers and liquid crystals. In biochemistry, FPVO has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
properties
IUPAC Name |
5-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-17-8-3-15(4-9-17)5-12-19-22-20(23-25-19)16-6-10-18(11-7-16)24-13-1-2-14-24/h1-14H/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTBYAQUWUNX-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C=CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)/C=C/C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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